ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolo[3,2-b]quinoxaline core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,2-b]quinoxaline core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted aniline and a dicarbonyl compound.
Introduction of the ethyl ester group: This step involves esterification of the carboxylic acid group using ethanol and an acid catalyst.
Attachment of the 4-methoxybenzoyl group: This step involves the reaction of the intermediate with 4-methoxybenzoyl chloride in the presence of a base to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using more efficient catalysts or alternative solvents.
Chemical Reactions Analysis
ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ester groups can be replaced by other functional groups using suitable reagents.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: It can be used in the development of new materials with specific properties, such as in the field of organic electronics.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other similar compounds, such as:
Pyrrolo[3,2-b]quinoxaline derivatives: These compounds share the same core structure and exhibit similar biological activities, but may differ in their substituents and overall properties.
Indole derivatives: Indole-based compounds also possess a heterocyclic ring structure and are known for their diverse biological activities.
Quinoxaline derivatives: These compounds feature a quinoxaline core and are studied for their antimicrobial, antiviral, and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted biological applications.
Biological Activity
Ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the pyrroloquinoxaline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anticancer, and antibacterial properties, supported by relevant research findings and data.
Overview of Pyrroloquinoxaline Derivatives
Pyrroloquinoxalines are recognized for their potential as bioactive compounds. They have been extensively studied for various medicinal applications, including:
- Anticancer agents
- Antiviral agents (e.g., anti-HIV)
- Antimicrobial agents
- Neuroprotective agents
Antioxidant Activity
Research indicates that derivatives of pyrroloquinoxaline exhibit significant antioxidant properties. A study highlighted the synthesis of several pyrrolo[2,3-b]quinoxaline derivatives and evaluated their antioxidant capabilities using the DPPH assay. Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate demonstrated remarkable radical scavenging activity with an overall rate constant of 8.56×108M−1s−1 against hydroxyl radicals. This compound's antioxidant capacity was comparable to established antioxidants like Trolox and gallic acid in nonpolar environments .
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that several pyrroloquinoxaline derivatives exhibit cytotoxic effects against different cancer cell lines. For instance, a new derivative displayed IC50 values of 1.7 µM against MV4-11 human myeloid leukemia cells and 3.0 µM against Jurkat T-cell leukemia cells . Such findings suggest that these compounds could serve as promising candidates for cancer therapy.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
JG1679 | MV4-11 | 1.7 |
JG1679 | Jurkat | 3.0 |
DYT-1 | K562 | >50 |
Antibacterial Properties
Pyrroloquinoxaline derivatives also exhibit antibacterial activity. A study demonstrated that certain synthesized compounds showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating their potential as dual-action agents (anticancer and antimicrobial) . The structural features contributing to this activity often include specific functional groups that enhance interaction with bacterial targets.
Case Studies
Several case studies have explored the biological activities of related pyrroloquinoxaline compounds:
- Anticancer Activity : One study synthesized various derivatives and tested them against multiple tumor cell lines, finding some to be more effective than doxorubicin (a standard chemotherapy drug) while exhibiting low toxicity to normal cells .
- Antioxidant Mechanisms : Another study focused on elucidating the mechanisms behind the antioxidant activity of pyrrolo[2,3-b]quinoxalines, suggesting that their ability to scavenge free radicals could be linked to specific electron-donating groups present in their structure .
Properties
IUPAC Name |
ethyl 2-amino-1-[2-(4-methoxybenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c1-3-31-23(29)18-19-21(26-17-7-5-4-6-16(17)25-19)27(20(18)24)12-13-32-22(28)14-8-10-15(30-2)11-9-14/h4-11H,3,12-13,24H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQFZOGLDJUFAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC(=O)C4=CC=C(C=C4)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.